The synthesis of GCA-186 involves several key steps that utilize various chemical reactions to construct its molecular framework. The primary method includes the introduction of substituents on the benzyl group at specific positions to enhance its pharmacological properties.
The detailed reaction scheme and conditions can vary, but the fundamental approach remains consistent across different studies .
GCA-186 has a complex molecular structure that can be described by its molecular formula, which is CHNO. The compound features:
The three-dimensional conformation of GCA-186 can be analyzed using techniques such as X-ray crystallography or computational modeling to predict its binding interactions with HIV reverse transcriptase .
GCA-186 participates in several chemical reactions that are critical for its antiviral activity:
These reactions highlight the compound's potential as a therapeutic agent while also underscoring the importance of understanding resistance mechanisms in HIV treatment .
The mechanism of action for GCA-186 involves several key processes:
Research indicates that GCA-186 maintains efficacy even against HIV strains resistant to other reverse transcriptase inhibitors, suggesting a unique mechanism that could be leveraged in combination therapies .
GCA-186 exhibits several notable physical and chemical properties:
These properties are crucial for optimizing drug formulation and ensuring effective delivery within biological systems .
GCA-186 has potential applications in various scientific fields:
The development of NNRTIs revolutionized HIV-1 treatment by targeting the allosteric pocket of reverse transcriptase (RT), distinct from nucleoside analog binding sites. First-generation NNRTIs (e.g., nevirapine, efavirenz) faced rapid clinical obsolescence due to high-level resistance from single-point mutations (e.g., K103N, Y181C). Second-generation agents (e.g., etravirine, rilpivirine) incorporated conformational flexibility to tolerate mutations, but efficacy gaps persisted against complex resistance patterns. This underscored the need for structurally innovative scaffolds capable of inhibiting multi-drug-resistant HIV-1 strains [4] [9]. Pyrimidine derivatives emerged as pivotal scaffolds in antiviral research due to their:
Table 1: Evolution of NNRTI Generations and Limitations
Generation | Key Compounds | Primary Mutations | Limitations | |
---|---|---|---|---|
First | Nevirapine, Delavirdine | K103N, Y181C, G190A | Low genetic barrier; high resistance | |
Second | Etravirine, Rilpivirine | E138K, Y181I, M230L | Reduced activity against triple mutants | |
Third (Under Investigation) | GCA-186, Doravirine | K103N/Y181C, V106A/M184I | Designed for broad mutant coverage | [4] [9] |
GCA-186 (CAS 149950-61-8; C₁₉H₂₆N₂O₃) is a pyrimidone derivative characterized by a bicyclic core with a phenoxyethyloxymethyl group at N-1 and alkyl substitutions at C-5/C-6. Its structural uniqueness lies in:
Biochemical profiling revealed exceptional potency against wild-type and clinically relevant mutant strains:
Table 2: Antiviral Activity Profile of GCA-186 Against HIV-1 Strains
HIV-1 Strain | Mutation Profile | EC₅₀ (nM) | Cytotoxicity (CC₅₀) | Selectivity Index | |
---|---|---|---|---|---|
IIIB | Wild-type | 1 | 43 μM (MT-4 cells) | 43,000 | |
IIIB-R | Y181C | 180 | 43 μM | 239 | |
NL4-3 | Wild-type | 1 | 43 μM | 43,000 | |
NL4-3-K103N | K103N | 40 | 43 μM | 1,075 | [1] |
Comparative SAR studies position GCA-186 as an optimized analog of early pyrimidone NNRTIs:
GCA-186 overcomes two primary resistance pathways:1. Steric Gatekeeper Mutations (e.g., Y181C):- The 3,5-dimethoxybenzyl group engages in van der Waals contacts with Pro95 and Leu100, compensating for lost interactions with mutated Tyr181- Maintains EC₅₀ = 180 nM vs. >1,000 nM for first-gen NNRTIs [1] [4]
Notably, GCA-186 demonstrates dual-targeting potential:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7